1-Phenylcyclopropane-1,2-dicarboxylic acid
Overview
Description
1-Phenylcyclopropane-1,2-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two carboxylic acid groups
Scientific Research Applications
1-Phenylcyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information for 1-Phenylcyclopropane-1,2-dicarboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of phenyl-substituted alkenes using diazo compounds in the presence of transition metal catalysts. Another method includes the reaction of phenylcyclopropane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenylcyclopropanone derivatives.
Reduction: Formation of phenylcyclopropanol derivatives.
Substitution: Formation of various substituted phenylcyclopropane derivatives.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- 2-Phenylcyclopropane-1-carboxylic acid
- 1-Phenyl-1-cyclopropanecarboxylic acid
Comparison: 1-Phenylcyclopropane-1,2-dicarboxylic acid is unique due to the presence of both a phenyl group and two carboxylic acid groups on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may have different substitution patterns or functional groups.
Properties
IUPAC Name |
1-phenylcyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWKVACBJABJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507957 | |
Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63162-65-2 | |
Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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